Introduction: The Significance of Isotopically Labeled Orotic Acid
Introduction: The Significance of Isotopically Labeled Orotic Acid
An In-Depth Technical Guide to the Synthesis and Purity of Orotic Acid-¹³C₅ Monohydrate
This guide provides a comprehensive overview of the chemical synthesis, purification, and analytical quality control of Orotic Acid-¹³C₅ Monohydrate. Designed for researchers, scientists, and professionals in drug development, this document offers not just procedural steps but also the underlying scientific rationale to ensure robust and reproducible outcomes.
Orotic acid (2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid) is a pivotal intermediate in the de novo biosynthesis of pyrimidine nucleotides, which are essential building blocks for DNA and RNA.[1] Its stable isotope-labeled analogue, Orotic Acid-¹³C₅ Monohydrate, serves as an invaluable tool in metabolic research and clinical diagnostics. By incorporating five ¹³C atoms, researchers can trace the metabolic fate of the orotic acid backbone through complex biological systems using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][3] This enables the precise study of pyrimidine metabolism, flux analysis in disease states, and serves as an ideal internal standard for quantifying its unlabeled counterpart in biological matrices.[1] This guide details a robust methodology for its preparation and rigorous purity assessment.
Part 1: Chemical Synthesis of Orotic Acid-¹³C₅ Monohydrate
The synthesis of Orotic Acid-¹³C₅ is predicated on the construction of the pyrimidine ring from fully carbon-labeled precursors. The chosen strategy is a two-step process adapted from established pyrimidine synthesis methodologies, beginning with commercially available L-Aspartic acid (¹³C₄, 99%) and a custom-synthesized Potassium cyanate (¹³C, 99%).
Rationale for Synthetic Pathway
The reaction between an alpha-amino acid (aspartic acid) and cyanate to form an N-carbamoyl intermediate, followed by acid-catalyzed cyclization and dehydration, is a classic and efficient method for pyrimidine ring formation.[4]
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Selection of Precursors : L-Aspartic acid-¹³C₄ provides four of the five carbons of the orotic acid core.[5] Potassium cyanate-¹³C, synthesized from Potassium cyanide-¹³C, provides the final C2 carbon of the pyrimidine ring.[6][7] This ensures complete labeling of the carbon skeleton.
-
Reaction Control : The initial carbamoylation is conducted under controlled temperature and pH to favor the formation of N-carbamoylaspartic acid and minimize side reactions. The subsequent ring closure is achieved under strong acidic conditions which catalyze the intramolecular condensation and dehydration to yield the stable aromatic pyrimidine ring.
Diagram of the Synthetic Workflow
Caption: Synthetic pathway for Orotic Acid-¹³C₅.
Detailed Experimental Protocol: Synthesis
Step 1a: Preparation of Potassium cyanate-¹³C (K¹³CNO) This protocol is adapted from cyanide ozonation methods.[7]
-
In a well-ventilated fume hood, dissolve Potassium cyanide-¹³C (K¹³CN) in slightly basic deionized water (pH ~10).
-
Bubble an ozone/oxygen mixture through the stirred solution. Monitor the reaction progress by taking aliquots and testing for the disappearance of the cyanide ion.
-
Once the reaction is complete, the resulting aqueous solution of K¹³CNO can be used directly or lyophilized to obtain a solid powder. For this synthesis, direct use of the aqueous solution is preferred.
Step 1b: Synthesis of N-Carbamoylaspartic acid-¹³C₅ This protocol is adapted from the method described in patent CN104496912A.[4]
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve L-Aspartic acid-¹³C₄ (1.0 eq) in the aqueous solution of Potassium cyanate-¹³C (1.1 eq).
-
Heat the reaction mixture to 80°C and maintain for 5 hours.
-
Allow the mixture to cool to room temperature.
-
Slowly add concentrated HCl dropwise while stirring until the pH of the solution reaches 2.2.
-
A white precipitate of N-Carbamoylaspartic acid-¹³C₅ will form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum.
Step 2: Cyclization to Orotic Acid-¹³C₅
-
Transfer the dried N-Carbamoylaspartic acid-¹³C₅ intermediate to a suitable reaction vessel.
-
Add a 6M HCl solution.
-
Heat the mixture to reflux (approximately 100-110°C) for 2 hours. This will drive the cyclization and dehydration.
-
Cool the reaction mixture. Crude Orotic Acid-¹³C₅ will precipitate out of the acidic solution.
-
Collect the crude product by vacuum filtration and wash with cold deionized water until the filtrate is neutral.
Part 2: Purification and Crystalline Form Isolation
Purification is critical to remove any unreacted starting materials, intermediates, and side-products. The final step involves crystallization as a stable monohydrate.
Rationale for Purification
Recrystallization is an effective method for purifying solid compounds. The principle relies on the differential solubility of the target compound and impurities in a given solvent at different temperatures. Orotic acid has low solubility in cold water but its solubility increases significantly in hot water, making water an ideal and "green" solvent for recrystallization.[8] The slow cooling process allows for the formation of a well-defined crystalline lattice, excluding impurities.
Diagram of the Purification Workflow
Caption: Purification and isolation workflow.
Detailed Experimental Protocol: Purification & Isolation
-
Transfer the crude Orotic Acid-¹³C₅ to an Erlenmeyer flask.
-
Add deionized water (approximately 20-30 mL per gram of crude product).
-
Heat the suspension to boiling on a hot plate with stirring until all the solid dissolves.
-
If any insoluble impurities are visible, perform a hot gravity filtration into a pre-warmed clean flask.
-
Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 1 hour to complete the crystallization process.
-
Collect the white, crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold deionized water.
-
Dry the product under vacuum at a controlled temperature (e.g., 40-50°C) to yield the stable Orotic Acid-¹³C₅ Monohydrate.
| Parameter | Specification |
| Appearance | White to off-white crystalline powder |
| Molecular Formula | ¹³C₅H₄N₂O₄·H₂O |
| Molecular Weight | 179.08 g/mol |
| Expected Yield | 55-65% (overall from L-Aspartic acid-¹³C₄) |
Part 3: Quality Control & Purity Verification
A multi-pronged analytical approach is mandatory to validate the identity, chemical purity, and isotopic enrichment of the final product. Each technique provides orthogonal, confirmatory data.
Diagram of the Analytical Validation Workflow
Caption: Analytical workflow for product validation.
Protocol 1: Chemical Purity by High-Performance Liquid Chromatography (HPLC)
This method quantifies the purity of the compound by separating it from any potential impurities.
-
Instrumentation : HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase : Isocratic elution with a mixture of Acetonitrile, Water, and Glacial Acetic Acid (e.g., 30:70:0.15 v/v/v).[9]
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : 280 nm.[10]
-
Procedure :
-
Prepare a stock solution of the sample in a suitable solvent (e.g., mobile phase or dilute NaOH).
-
Inject a known volume (e.g., 10 µL) onto the column.
-
Record the chromatogram for a sufficient runtime to allow for the elution of any late-eluting impurities.
-
Calculate purity by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.
-
Protocol 2: Molecular Weight and Isotopic Enrichment by Mass Spectrometry (MS)
MS confirms the correct molecular weight for the ¹³C₅-labeled compound and quantifies the isotopic enrichment.
-
Instrumentation : High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatograph (LC-MS).
-
Ionization Mode : Electrospray Ionization in Negative Mode (ESI-).
-
Analysis :
-
Infuse the sample or perform an LC-MS run.
-
Acquire the full scan mass spectrum.
-
Molecular Weight Confirmation : Look for the deprotonated molecular ion [M-H]⁻ at m/z 178.06 (calculated for ¹³C₅H₃N₂O₄·H₂O). The primary ion observed will likely be from the anhydrous form at m/z 160.03 (calculated for [¹³C₅H₃N₂O₄]⁻).
-
Isotopic Enrichment : Analyze the isotopic distribution of the molecular ion peak. A pure sample will show a dominant peak at m/z 160. The relative intensity of the peak at m/z 155 (corresponding to the unlabeled [M-H]⁻) should be minimal.[9] The enrichment is calculated as: [Intensity(M+5) / (Intensity(M+5) + Intensity(M+0))] * 100%.
-
Protocol 3: Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unequivocal structural confirmation and verifies the location of the isotopic labels.
-
Instrumentation : NMR spectrometer (≥400 MHz).
-
¹H NMR :
-
Acquire a standard proton spectrum.
-
The spectrum should show a single singlet for the proton at the C5 position. Due to ¹³C-coupling, this peak may appear as a complex multiplet, confirming the presence of adjacent ¹³C atoms. All other exchangeable protons (N-H, O-H) will also be visible.
-
-
¹³C NMR :
Summary of Quality Control Specifications
| Analytical Test | Parameter | Acceptance Criteria |
| HPLC | Chemical Purity | ≥ 99.0% (by area %) |
| Mass Spectrometry | Mass Confirmation [M-H]⁻ | Conforms to m/z 160.03 ± 5 ppm |
| Isotopic Enrichment | ≥ 99% ¹³C₅ | |
| NMR Spectroscopy | ¹H and ¹³C Spectra | Structure consistent with Orotic Acid-¹³C₅ |
| Water Content (Karl Fischer) | Water Content | Conforms to monohydrate (9.5% - 10.5%) |
References
- Preparation method for orotic acid. CN104496912A. ()
- Process for the production of L-aspartic acid. US6280980B1. ()
- Process for the preparation of aqueous solutions of orotic acid, particularly suitable for injection purposes.
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PubChem Compound Summary for CID 967, Orotic acid. National Center for Biotechnology Information. ([Link])
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The Strange Case of Orotic Acid: The Different Expression of Pyrimidines Biosynthesis in Healthy Males and Females. MDPI. ([Link])
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Orotic acid in water solution, a DFT and (13)C NMR spectroscopic study. PubMed. ([Link])
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Straightforward preparation of labeled potassium cyanate by ozonation and application to the synthesis of [13C] or [14C]ureidocarboxylic acids. ResearchGate. ([Link])
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¹³C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. PubMed. ([Link])
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The Improved Method for Determination of Orotic Acid in Milk by Ultra-Fast Liquid Chromatography with Optimized Photodiode Array Detection. National Institutes of Health. ([Link])
- Process for preparing potassium cyanate from potassium hydroxide and urea. US3935300A. ()
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Enzymatic synthesis of L-[4-13C]aspartic acid. PubMed. ([Link])
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Comparative (a) ¹H and (b) ¹³C NMR spectra. The NMR spectra of the sample... ResearchGate. ([Link])
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Straightforward preparation of labeled potassium cyanate by ozonation and application to the synthesis of [13C] or [14C]ureidocarboxylic acids. PubMed. ([Link])
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Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. PubMed Central. ([Link])
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Rapid Determination of Orotic Acid in Urine by Liquid Chromatography–Electrospray Tandem Mass Spectrometry. Ovid. ([Link])
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Straightforward preparation of labeled potassium cyanate by ozonation and application to the synthesis of [ 13 C] or [ 14 C]ureidocarboxylic acids. Scite.ai. ([Link])
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Solvents for Recrystallization. University of Rochester Department of Chemistry. ([Link])
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¹³C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures. OSTI.gov. ([Link])
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Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. bioRxiv. ([Link])
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Process for producing orotic acid by fermentation. European Patent Office. ([Link])
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POTASSIUM CYANATE SYNTHESIS. YouTube. ([Link])
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Orotic Acid Decarboxylation in Water and Nonpolar Solvents: a Potential Role For Desolvation in the Action Of OMP Decarboxylase. PubMed Central. ([Link])
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Quantitative Analysis Of Orotic Acid In Urine By Rp-Hplc. ResearchGate. ([Link])
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RP–HPLC Developed Method for Uric Acid Estimation in Human Serum. RJPT. ([Link])
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¹³C-Stable Isotope Labeling. UNT Research. ([Link])
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Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. ([Link])
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